molecular formula C23H31N3O3 B2680318 4-[4-(tert-butyl)benzoyl]-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide CAS No. 439111-50-9

4-[4-(tert-butyl)benzoyl]-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2680318
CAS No.: 439111-50-9
M. Wt: 397.519
InChI Key: XUIMAAKUCQGVHY-UHFFFAOYSA-N
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Description

4-[4-(tert-butyl)benzoyl]-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide is a compound with a complex structure that has piqued the interest of researchers due to its potential applications in various scientific fields. It is a pyrrole-based molecule with specific functional groups, including a tert-butyl benzoyl moiety and a morpholinopropyl substitution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(tert-butyl)benzoyl]-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide involves multiple steps starting from simple precursors. The process typically begins with the synthesis of the core pyrrole ring, followed by the introduction of the tert-butyl benzoyl group through Friedel-Crafts acylation. Subsequent steps involve N-alkylation with 3-morpholinopropylamine. Each step requires precise control of reaction conditions such as temperature, pH, and solvent choice to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods are not extensively documented in public literature, large-scale synthesis would likely involve optimization of the laboratory procedures to increase efficiency and cost-effectiveness. Continuous flow reactors and automated synthesis setups might be employed to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: The compound can undergo oxidation at the pyrrole ring or other sensitive sites.

  • Reduction: Specific functional groups within the molecule may be reduced under controlled conditions.

  • Substitution: The benzoyl and morpholine groups offer sites for electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Use of oxidizing agents such as hydrogen peroxide or potassium permanganate under mild conditions.

  • Reduction: Catalytic hydrogenation or use of metal hydrides like sodium borohydride.

  • Substitution: Utilizing reagents like alkyl halides or acyl chlorides in the presence of appropriate catalysts or bases.

Major Products

The major products formed from these reactions depend on the specific conditions but can include modified pyrrole derivatives or substituted amides, which can further undergo complex transformations.

Scientific Research Applications

4-[4-(tert-butyl)benzoyl]-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide has shown promise in various fields:

  • Chemistry: As a building block for synthesizing more complex organic molecules.

  • Biology: Investigated for its potential bioactivity and interactions with biomolecules.

  • Medicine: Research into its therapeutic potential, possibly as an anti-cancer or anti-inflammatory agent.

  • Industry: Possible applications in materials science or as intermediates in chemical manufacturing processes.

Mechanism of Action

Molecular Targets and Pathways

While the exact mechanism of action can vary, the compound likely interacts with specific proteins or receptors, modulating their activity. This can involve binding to active sites or altering the conformation of target molecules, thereby influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(tert-butyl)benzoyl]-N-(2-pyridinyl)-1H-pyrrole-2-carboxamide

  • 4-(tert-butyl)-N-(4-morpholinophenyl)-1H-pyrrole-2-carboxamide

  • N-(3-morpholinopropyl)-4-benzoyl-1H-pyrrole-2-carboxamide

Uniqueness

What sets 4-[4-(tert-butyl)benzoyl]-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide apart is its unique combination of functional groups, which can offer distinct reactivity and interaction profiles compared to other similar compounds. This uniqueness could be leveraged in designing new molecules with tailored properties for specific applications.

Properties

IUPAC Name

4-(4-tert-butylbenzoyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3/c1-23(2,3)19-7-5-17(6-8-19)21(27)18-15-20(25-16-18)22(28)24-9-4-10-26-11-13-29-14-12-26/h5-8,15-16,25H,4,9-14H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIMAAKUCQGVHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CNC(=C2)C(=O)NCCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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